1-(5-methyl-4H-1,2,4-triazol-3-yl)piperazine
Overview
Description
1-(5-methyl-4H-1,2,4-triazol-3-yl)piperazine is a type of organic compound . It is often used as a precursor for pesticides and glyphosate, a broad-spectrum herbicide . It also serves as an organic synthesis reagent .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, which include 1-(5-methyl-4H-1,2,4-triazol-3-yl)piperazine, has been reported in several studies . For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of 1-(5-methyl-4H-1,2,4-triazol-3-yl)piperazine and related compounds has been analyzed in several studies . For example, one study reported the crystal structure of a related compound, 1-((1-methyl-1H-1,2,4-triazol-3-yl) methyl)-3-(2,4,5-trifluorobenzyl)-1,3,5-triazinane-2,4,6-trione .Chemical Reactions Analysis
Several studies have analyzed the chemical reactions involving 1,2,4-triazole derivatives . For instance, one study reported the reactions of 1-(5-methyl-4H-1,2,4-triazol-3-yl)piperazine and related compounds with benzaldehydes to yield the corresponding chalcones .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(5-methyl-4H-1,2,4-triazol-3-yl)piperazine and related compounds have been reported in several studies . For example, one study reported that 4-Methyl-4H-1,2,4-triazole-3-thiol, a related compound, is a solid with a melting point of 165-169 °C and is soluble in acetone .Scientific Research Applications
DNA-directed Alkylating Agents
The compound's derivatives have also been explored for their DNA affinity and antitumor activity. A specific study synthesized a series of 1,4-bis-(1,5-dialkyl-1H-1,2,4-triazol-ylmethyl)piperazines, including N-methyl-piperazine analogs, and evaluated their DNA affinity and antitumor activity. This research opens up possibilities for the compound's application in cancer therapy (Al-Soud & Al-Masoudi, 2004).
Quantum Chemical Calculations for Chemotherapeutic Agents
Additionally, quantum chemical calculations have been performed on functionalized triazoline-3-thione compounds with substituted piperazine, aiming to understand their potential as chemotherapeutic agents. This study involves detailed interpretation of vibrational spectra and investigations of molecular properties like electric dipole moment, polarizability, and hyperpolarizability, providing insights into the structural and electronic features important for pharmacological applications (El-Emam et al., 2012).
Anti-Tubercular Agents
The compound's derivatives have been synthesized and evaluated for their in vitro anti-tubercular activity against Mycobacterium tuberculosis strains. This research highlights the potential of these derivatives in treating tuberculosis, a major global health issue (Naidu et al., 2016).
Safety And Hazards
The safety and hazards associated with 1-(5-methyl-4H-1,2,4-triazol-3-yl)piperazine and related compounds have been reported in several studies . For example, one study reported that the synthesized compounds exhibited promising activity against Mycobacterium tuberculosis strains and were non-toxic, with selectivity indices >28 .
Future Directions
properties
IUPAC Name |
1-(5-methyl-1H-1,2,4-triazol-3-yl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N5/c1-6-9-7(11-10-6)12-4-2-8-3-5-12/h8H,2-5H2,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPGXJQFIIUZBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-methyl-4H-1,2,4-triazol-3-yl)piperazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.